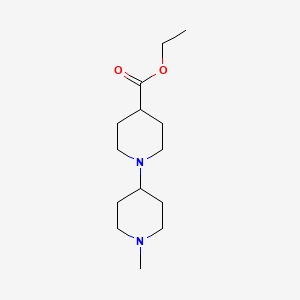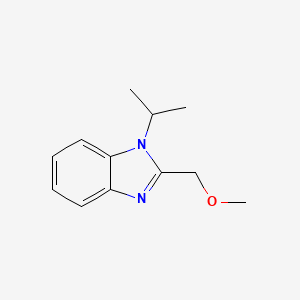
1-isopropyl-4-(2-naphthylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isopropyl-4-(2-naphthylsulfonyl)piperazine (INPP) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. INPP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 1-isopropyl-4-(2-naphthylsulfonyl)piperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters. 1-isopropyl-4-(2-naphthylsulfonyl)piperazine has been shown to inhibit the release of pro-inflammatory cytokines and promote the release of anti-inflammatory cytokines, suggesting that it may have anti-inflammatory properties.
Biochemical and Physiological Effects:
1-isopropyl-4-(2-naphthylsulfonyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. 1-isopropyl-4-(2-naphthylsulfonyl)piperazine has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kappa B), a transcription factor that plays a key role in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-isopropyl-4-(2-naphthylsulfonyl)piperazine has several advantages for lab experiments, including its ability to modulate the activity of neurotransmitters, its anti-inflammatory properties, and its potential use as a diagnostic tool for Alzheimer's disease. However, there are also limitations to using 1-isopropyl-4-(2-naphthylsulfonyl)piperazine in lab experiments, including its complex synthesis process and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 1-isopropyl-4-(2-naphthylsulfonyl)piperazine, including further investigation of its mechanism of action, its potential use as a therapeutic agent for pain and inflammation, and its use as a diagnostic tool for Alzheimer's disease. Additionally, further research is needed to determine the toxicity of 1-isopropyl-4-(2-naphthylsulfonyl)piperazine and its potential side effects.
Synthesemethoden
1-isopropyl-4-(2-naphthylsulfonyl)piperazine can be synthesized through various methods, including the reaction of 2-naphthylsulfonyl chloride with isopropylpiperazine in the presence of a base. Another method involves the reaction of 2-naphthylsulfonyl chloride with piperazine in the presence of isopropylamine. The synthesis of 1-isopropyl-4-(2-naphthylsulfonyl)piperazine is a complex process that requires careful handling and purification.
Wissenschaftliche Forschungsanwendungen
1-isopropyl-4-(2-naphthylsulfonyl)piperazine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. 1-isopropyl-4-(2-naphthylsulfonyl)piperazine has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 1-isopropyl-4-(2-naphthylsulfonyl)piperazine has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-14(2)18-9-11-19(12-10-18)22(20,21)17-8-7-15-5-3-4-6-16(15)13-17/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYBRAFHYDTOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-2-ylsulfonyl)-4-(propan-2-yl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)


![1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B5855224.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5855231.png)
![N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5855242.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5855244.png)




![4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5855290.png)